LFM-A13 is a synthetic compound derived from the active metabolite of Leflunomide [(2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide], an isoxazole immunomodulatory agent. [, , ] Classified as a tyrosine kinase inhibitor, LFM-A13 exhibits high specificity for Bruton's Tyrosine Kinase (BTK). [, ] Initially designed and synthesized as a potential anti-leukemic agent, research has expanded to explore its efficacy in various biological processes and disease models. [, , ] LFM-A13 serves as a valuable tool for dissecting signaling pathways involving BTK and other targeted kinases, playing a crucial role in understanding their functions in health and disease.
LFM-A13, chemically known as methyl-N-(2,5-dibromophenyl)propenamide, is a novel compound recognized for its potent activity as an inhibitor of Bruton's tyrosine kinase (BTK), making it significant in the realm of cancer therapeutics. It has been primarily investigated for its antileukemic properties, particularly in the treatment of various hematological malignancies. LFM-A13 stands out as the first specific inhibitor targeting BTK, which plays a crucial role in B-cell receptor signaling pathways that contribute to the survival and proliferation of malignant B cells .
LFM-A13 is classified under small molecule inhibitors and falls within the category of anti-cancer agents. Its development was part of a systematic effort to design effective BTK inhibitors that promote apoptosis in cancer cells. The compound was synthesized using advanced computational modeling techniques to enhance its binding affinity to the BTK kinase domain .
The synthesis of LFM-A13 involves several key steps, starting from commercially available precursors. The process typically includes:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess the purity and concentration of LFM-A13 during synthesis .
LFM-A13 features a unique molecular structure characterized by its dibromophenyl group attached to a propenamide moiety. The molecular formula is C12H10Br2N2O, with a molecular weight of approximately 358.03 g/mol.
The three-dimensional conformation allows for favorable interactions with specific amino acid residues in the BTK active site, particularly Asp539 and Arg525, facilitating effective inhibition .
LFM-A13 primarily acts through its interaction with BTK, leading to several downstream effects:
The compound has demonstrated dose-dependent effects on cell viability in various leukemia models, highlighting its potential as a therapeutic agent .
The mechanism through which LFM-A13 exerts its pharmacological effects involves:
Pharmacokinetic studies indicate that LFM-A13 is rapidly absorbed in vivo, with a half-life that supports its potential for therapeutic use .
LFM-A13 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens .
LFM-A13 has significant applications within scientific research, particularly in oncology:
BTK integrates signals from multiple membrane receptors beyond the BCR, including chemokine receptors (CXCR4, CXCR5) and Toll-like receptors (TLRs). This broad involvement underscores its central role in immune cell function:
Table 1: Key Signaling Pathways Dependent on BTK Activity
Pathway | Upstream Trigger | BTK-Dependent Effectors | Biological Outcome |
---|---|---|---|
BCR | Antigen binding | PLCγ2, PKCβ, CARD11 | Proliferation, differentiation |
Chemokine (CXCR4) | CXCL12 | PI3K, ERK, JNK | Migration, adhesion |
TLR | LPS/Pathogen PAMPs | MyD88, IRAK1, NF-κB | Cytokine production, inflammation |
LFM-A13 demonstrated BTK’s critical role in macrophage-mediated inflammation. In LPS-stimulated RAW264.7 macrophages, it suppressed:
The BTK inhibitor landscape evolved through distinct generations, with LFM-A13 marking the initial proof-of-concept stage:
Table 2: Evolution of BTK Inhibitors
Compound | Year | Mechanism | BTK IC₅₀ | Clinical/Experimental Role |
---|---|---|---|---|
LFM-A13 | 1999 | Reversible, ATP-competitive | 17.2 μM | Foundational research tool |
Ibrutinib | 2007 | Irreversible (C481) | 0.5–1 nM | First-in-class FDA-approved drug |
Acalabrutinib | 2015 | Irreversible (C481) | 3–5 nM | Second-generation, improved selectivity |
Pirtobrutinib | 2020 | Reversible, non-covalent | 7–25 nM | Targets C481S resistance mutations |
LFM-A13’s limitations spurred medicinal chemistry efforts. Its low potency and lack of specificity (inhibiting BMX, JAK2, and PLK) hindered therapeutic utility [5] [6]. However, it provided critical validation that pharmacologic BTK inhibition was feasible, directly informing the design of covalent inhibitors like ibrutinib.
LFM-A13 (C₁₁H₈Br₂N₂O₂) features a propenamide backbone decorated with:
Table 3: Biochemical and Pharmacological Profile of LFM-A13
Parameter | Value/Significance | Method |
---|---|---|
Chemical Formula | C₁₁H₈Br₂N₂O₂ | Synthetic chemistry |
Molecular Weight | 360.0 g/mol | Mass spectrometry |
BTK Inhibition (IC₅₀) | 17.2 μM | In vitro kinase assay |
Selectivity | Inhibits BTK, BMX, JAK2, PLK1 | Kinome-wide screening |
Binding Mode | Reversible, ATP-competitive | Kinetic studies |
Cellular Activity | Blocks LPS-induced NF-κB in macrophages (25–75 μM) | ELISA, qPCR, Western blot |
Functionally, LFM-A13 acts as a reversible ATP-competitive inhibitor. Unlike covalent inhibitors (e.g., ibrutinib), it does not engage Cys481, relying instead on hydrophobic interactions and hydrogen bonding with residues in the kinase hinge region (e.g., Met477) [6] [9]. This reversible mechanism limited its cellular potency, requiring high micromolar concentrations to suppress BTK-dependent signaling. Nevertheless, it effectively:
The dibromophenyl moiety was critical for activity; analogs with smaller halogens or unsubstituted rings showed reduced potency, underscoring the importance of hydrophobic occupancy near the ATP pocket [6] [9]. Despite its limitations, LFM-A13’s scaffold informed later reversible inhibitors like GDC-0853 (fenebrutinib), which retained the hydrogen-bonding motifs but incorporated optimized heterocycles for enhanced potency and kinome selectivity [2] [8].
Concluding Remarks
LFM-A13 stands as a milestone in targeted kinase drug discovery. As the first documented BTK inhibitor, it provided indispensable proof that BTK’s kinase activity could be pharmacologically modulated, paving the way for clinically transformative covalent and non-covalent inhibitors. While its modest potency and selectivity confined it to preclinical research, its structural insights and mechanistic validation remain foundational to understanding BTK pharmacology and inhibitor design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7